(R)-2-(4-Bromophenyl)-2-hydroxypropanoic Acid
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Overview
Description
®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid is an organic compound that belongs to the class of alpha-hydroxy acids It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid typically involves the bromination of phenylacetic acid derivatives followed by hydrolysis and subsequent purification steps. One common method includes the bromination of phenylacetic acid using bromine in the presence of a catalyst, followed by the addition of a hydroxy group through a hydrolysis reaction. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid may involve large-scale bromination reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylacetic acid derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or sodium azide (NaN3) are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetic acids, ketones, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, ®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid is explored for its potential use in drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, resulting in various biological responses.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: Lacks the bromine atom and hydroxy group, resulting in different chemical properties and reactivity.
4-Bromophenylacetic Acid: Contains the bromine atom but lacks the hydroxy group, leading to variations in its biological activity and applications.
2-Hydroxyphenylacetic Acid:
Uniqueness
®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid is unique due to the presence of both the bromine atom and hydroxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H9BrO3 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
(2R)-2-(4-bromophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
HGBGWLCEGRKHHJ-SECBINFHSA-N |
Isomeric SMILES |
C[C@@](C1=CC=C(C=C1)Br)(C(=O)O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)O)O |
Origin of Product |
United States |
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